molecular formula C12H13ClN2O B4235492 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole

1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole

Cat. No.: B4235492
M. Wt: 236.70 g/mol
InChI Key: IEFARKCYRUQEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole is a useful research compound. Its molecular formula is C12H13ClN2O and its molecular weight is 236.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 236.0716407 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Given its structural similarity to phenoxy herbicides , it may act by mimicking the auxin growth hormone indoleacetic acid (IAA) . Auxins play a crucial role in plant growth and development, regulating processes such as cell division, elongation, and differentiation .

Mode of Action

Phenoxy herbicides, including potentially 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-imidazole, act by mimicking the auxin growth hormone IAA . When these compounds are absorbed by plants, they induce rapid, uncontrolled growth, often leading to the plant’s death . This mode of action is selective for broad-leaf plants, leaving monocotyledonous crops relatively unaffected .

Biochemical Pathways

Auxin-mimicking compounds typically affect pathways related to plant growth and development . They can disrupt normal cellular processes, leading to uncontrolled cell division and elongation . The downstream effects include abnormal growth patterns and eventual plant death .

Pharmacokinetics

Similar compounds are typically absorbed by plants and distributed throughout the plant tissues . The impact on bioavailability would depend on factors such as the compound’s chemical properties, the plant species, and environmental conditions.

Result of Action

The molecular and cellular effects of this compound’s action would likely include disruption of normal cell division and elongation processes . This can lead to abnormal growth patterns and, in many cases, plant death . The exact effects would depend on factors such as the concentration of the compound and the sensitivity of the plant species.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and soil composition can affect the compound’s absorption, distribution, and overall effectiveness . Additionally, environmental conditions can influence the compound’s stability and persistence in the environment.

Properties

IUPAC Name

1-[2-(4-chloro-3-methylphenoxy)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-10-8-11(2-3-12(10)13)16-7-6-15-5-4-14-9-15/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFARKCYRUQEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.